molecular formula C15H20ClNO B5843849 N-(2-chlorobenzyl)-2-cyclohexylacetamide

N-(2-chlorobenzyl)-2-cyclohexylacetamide

Cat. No.: B5843849
M. Wt: 265.78 g/mol
InChI Key: GRRMYNPKPCAPRC-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-cyclohexylacetamide (chemical formula: C₁₅H₂₁ClN₂O, molecular weight: 280.79 g/mol) is a chloroacetamide derivative characterized by a 2-chlorobenzyl group attached to an acetamide backbone and a cyclohexyl substituent. The 2-chlorobenzyl group enhances lipophilicity and may influence receptor-binding interactions, while the cyclohexyl moiety contributes to conformational flexibility and steric bulk .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c16-14-9-5-4-8-13(14)11-17-15(18)10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRMYNPKPCAPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-cyclohexylacetamide typically involves the following steps:

    Formation of 2-chlorobenzylamine: This can be achieved by the reduction of 2-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.

    Acylation Reaction: The 2-chlorobenzylamine is then reacted with cyclohexylacetyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in suitable solvents.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylamine or benzyl alcohol derivatives.

    Substitution: Hydroxyl or amino-substituted benzyl derivatives.

Scientific Research Applications

N-(2-Chlorobenzyl)-2-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like 1-deoxy-d-xylulose 5-phosphate synthase, which is crucial for bacterial growth . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Water Solubility (µg/mL)
N-(2-Chlorobenzyl)-2-cyclohexylacetamide C₁₅H₂₁ClN₂O 280.79 2-Cl-benzyl, cyclohexyl Not reported Not reported
2-{[(2-Chlorophenyl)methyl]amino}-N-cyclohexylacetamide C₁₅H₂₁ClN₂O 280.79 2-Cl-benzylamino, cyclohexyl Not reported Not reported
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₂ 302.19 2,3-diCl-phenoxy, cyclohexyl Not reported Not reported
2-(N-Allylacetamido)-2-(4-chlorophenyl)-N-cyclohexylacetamide C₁₉H₂₅ClN₂O₂ 348.16 4-Cl-phenyl, allyl, cyclohexyl 174–176 Not reported
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide C₁₇H₂₄N₂O₂ 288.18 Benzyl, cyclohexylamino 122–124 Not reported

Key Observations :

  • Substituent Effects: The position and nature of halogenation (e.g., 2-chlorobenzyl vs. 2,3-dichlorophenoxy) significantly alter electronic properties and steric hindrance, impacting solubility and bioavailability.
  • Cyclohexyl vs. Benzyl Groups : Cyclohexyl substituents enhance lipophilicity compared to benzyl groups, which may improve membrane permeability but reduce aqueous solubility .

Key Observations :

  • Multicomponent Reactions : Compounds like those in and are synthesized via Ugi-type multicomponent reactions, offering high yields (81–97%) and straightforward purification.
  • Coupling Agents : EDC/HOBt systems are prevalent in amide bond formation, ensuring efficient activation of carboxylic acids .

Key Observations :

  • Enzyme Inhibition : Sulfonamide derivatives with halogenated aryl groups (e.g., bromo/chloro) show moderate BChE inhibition, though less potent than reference standards like eserine .
  • Solubility Limitations : Low water solubility (e.g., 2.9 µg/mL for benzoxazolone derivatives) may restrict in vivo applications, necessitating formulation optimization .

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